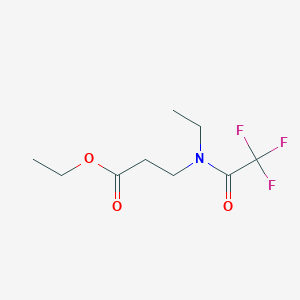

ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 3-[ethyl-(2,2,2-trifluoroacetyl)amino]propanoate, reflecting its complex structural composition. The molecular formula C9H14F3NO3 indicates a molecular arrangement consisting of nine carbon atoms, fourteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been precisely determined as 241.21 grams per mole, providing essential quantitative data for stoichiometric calculations and analytical procedures.

The Chemical Abstracts Service registry number 1461708-71-3 serves as the unique identifier for this compound in chemical databases and literature. The International Chemical Identifier key DTFFUXGWDWTFLU-UHFFFAOYSA-N provides a standardized representation of the molecular structure that facilitates computerized chemical information processing. The Simplified Molecular Input Line Entry System representation CCN(CCC(=O)OCC)C(=O)C(F)(F)F offers a linear notation that captures the complete connectivity pattern of all atoms within the molecule.

The structural composition reveals an ethyl ester functionality attached to a three-carbon propanoic acid backbone, with the second carbon bearing an N-ethyl-2,2,2-trifluoroacetamido substituent. This arrangement creates a bifunctional molecule containing both ester and amide functional groups, separated by a methylene linker that influences the overall molecular conformation and reactivity patterns.

Structural Isomerism and Conformational Studies

The conformational behavior of ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate exhibits remarkable complexity due to the presence of the trifluoroacetamide moiety, which can exist in equilibrium between E-amide and Z-amide conformational states. Research conducted using proton and fluorine-19 nuclear magnetic resonance spectroscopy has demonstrated that trifluoroacetamide derivatives predominantly favor the E-amide conformation, where the carbonyl oxygen and the nitrogen substituent are positioned anti to each other across the amide bond.

Advanced spectroscopic investigations utilizing one-dimensional and two-dimensional proton-fluorine-19 heteronuclear Overhauser spectroscopy experiments have revealed the presence of through-space spin-spin couplings between the trifluoromethyl fluorine atoms and neighboring methylene protons. These coupling patterns, characterized by coupling constants ranging from 1.4 to 1.8 hertz, provide direct evidence for the spatial proximity of specific atomic groups and enable the definitive assignment of major and minor conformational forms.

The conformational preferences observed in this compound are consistent with density functional theory calculations and X-ray crystallographic analyses of related trifluoroacetamide structures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the amide bond characteristics, reducing the typical resonance stabilization observed in conventional amides and consequently affecting the rotational barrier around the carbon-nitrogen bond.

Fluorine-19 decoupling experiments have confirmed that the observed splitting patterns in the proton nuclear magnetic resonance spectra arise from genuine coupling interactions rather than instrumental artifacts. The identification of these through-space couplings has proven instrumental in resolving otherwise incomprehensible nuclear magnetic resonance spectral patterns and establishing accurate structural assignments for complex trifluoroacetamide derivatives.

Comparative Analysis with Related Trifluoroacetamide Derivatives

Comparative structural analysis reveals significant similarities between this compound and other trifluoroacetamide derivatives, particularly in terms of conformational preferences and spectroscopic characteristics. The compound ethyl 2-(2,2,2-trifluoroacetamido)acetate, with molecular formula C6H8F3NO3 and molecular weight 199.13 grams per mole, represents a structurally related derivative that lacks the N-ethyl substitution and contains a shorter carbon chain.

The presence of the N-ethyl substituent in the target compound creates additional conformational complexity compared to simpler trifluoroacetamide derivatives such as N,N-dimethyl trifluoroacetamide. This substitution pattern influences the through-space coupling patterns observed in nuclear magnetic resonance spectroscopy and affects the relative population of E-amide and Z-amide conformers in solution.

Analysis of the molecular weight progression within this chemical family demonstrates the incremental structural modifications possible within the trifluoroacetamide framework. While ethyl 2-(2,2,2-trifluoroacetamido)acetate possesses a molecular weight of 199.13 grams per mole, the target compound exhibits a molecular weight of 241.21 grams per mole, reflecting the additional ethyl group and extended carbon chain.

The electronic effects imparted by the trifluoroacetyl group remain consistent across this family of compounds, with each derivative exhibiting enhanced electrophilic character at the carbonyl carbon compared to conventional acetamide analogs. This electronic modification contributes to the distinctive reactivity patterns observed in nucleophilic substitution and hydrolysis reactions involving these fluorinated derivatives.

Eigenschaften

IUPAC Name |

ethyl 3-[ethyl-(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO3/c1-3-13(8(15)9(10,11)12)6-5-7(14)16-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFFUXGWDWTFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(=O)OCC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate is a chemical compound that has garnered attention for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound possesses a trifluoromethyl group and an ethyl ester moiety. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological interactions, making it a valuable candidate in pharmaceutical development.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉F₃N₃O₂ |

| Molecular Weight | 201.15 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.45 (indicative of moderate lipophilicity) |

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group is known to enhance binding affinity to enzymes and receptors due to increased hydrophobic interactions and electronic effects. This compound can inhibit enzyme activity by forming stable complexes with active sites or altering enzyme conformation.

Applications in Scientific Research

This compound has several applications in scientific research:

- Pharmaceutical Development : It serves as a building block for synthesizing fluorinated pharmaceuticals.

- Enzyme Mechanism Studies : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Its trifluoromethyl group acts as a probe in NMR studies.

Case Study 1: VEGFR-2 Inhibition

A recent study investigated the effects of a related compound on vascular endothelial growth factor receptor 2 (VEGFR-2). The compound exhibited an IC50 value of 65 nM against VEGFR-2 and demonstrated cytotoxic properties against cancer cell lines such as HepG2 and MCF-7 with IC50 values of 21.00 μM and 26.10 μM, respectively . This study highlights the potential of trifluoroacetamido derivatives in targeting cancer pathways.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of related compounds derived from trifluoroacetamido structures. These compounds showed significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Research Findings

Research indicates that compounds with similar structural features to this compound exhibit:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes effectively.

- Cytotoxic Effects on Cancer Cells : Studies reveal that these compounds can selectively target cancer cells while sparing normal cells.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to biologically active molecules.

Synthesis of Anticoagulants

One of the prominent applications of this compound is in the synthesis of direct thrombin inhibitors, such as dabigatran etexilate (Pradaxa). The compound acts as a precursor in the synthetic pathway leading to these anticoagulants, which are crucial for managing conditions like atrial fibrillation and venous thromboembolism. The synthesis process typically involves several steps where this compound is transformed into more complex structures through various chemical reactions .

Organic Synthesis

The compound's unique trifluoroacetamido group enhances its reactivity and selectivity in organic reactions. This feature is particularly useful in the development of new synthetic methodologies.

Reaction Mechanisms

The presence of the trifluoroacetamido moiety allows for specific reaction pathways that can lead to the formation of diverse organic compounds. For instance, it can undergo nucleophilic substitution reactions or be involved in acylation processes that are essential for building complex molecular architectures .

Research and Development

Ongoing research is being conducted to explore further applications of this compound in various fields:

Drug Discovery

In drug discovery, this compound is being investigated for its potential therapeutic effects beyond anticoagulation. Researchers are exploring its efficacy against other diseases where thrombin plays a significant role .

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in developing new polymers or coatings with enhanced performance characteristics due to the fluorinated groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate with key analogs based on substituents, functional groups, and applications:

Key Observations:

Functional Group Influence: The trifluoroacetamido group in this compound and its methyl analog (CAS 1597771-06-6) confers high electronegativity and stability, likely enhancing resistance to hydrolysis compared to non-fluorinated esters like ethyl 3-(methylthio)propanoate . Ethyl esters with sulfur-containing substituents (e.g., methylthio in ethyl 3-(methylthio)propanoate) exhibit strong volatility, making them significant in food aroma profiles .

Simpler analogs (e.g., ethyl hexanoate) dominate in natural product chemistry, emphasizing the trade-off between structural complexity and functional specificity .

Synthetic Feasibility :

- The synthesis of trifluoroacetamido esters often involves azide or triethylamine-mediated reactions in ethyl acetate, as seen in modified peptide synthesis .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate generally follows a two-step approach:

- Step 1: Preparation of the ethyl 3-aminopropanoate intermediate or its derivative.

- Step 2: Introduction of the trifluoroacetamido group via acylation using ethyl trifluoroacetate or trifluoroacetylating agents.

This approach ensures selective functionalization of the amino group while preserving the ester moiety.

Preparation of Ethyl 3-aminopropanoate Intermediate

While direct literature on this compound is limited, closely related compounds such as ethyl 3-(pyridin-2-ylamino)propanoate and ethyl 3-ethoxypropionate provide valuable insights into the preparation of the ethyl 3-aminopropanoate scaffold.

Catalytic Addition Reaction: Ethyl acrylate (ethyl propenoate) reacts with amines or alcohols in the presence of catalysts such as trifluoromethanesulfonic acid or anion-exchange resins to form the corresponding ethyl 3-substituted propanoates. For example, under nitrogen atmosphere, 2-aminopyridine reacts with ethyl acrylate in anhydrous ethanol with trifluoromethanesulfonic acid catalyst at 120–160°C for 16–20 hours to yield ethyl 3-(pyridin-2-ylamino)propanoate with high purity and yield.

Catalyst and Reactor Type: Fixed bed tubular reactors with immobilized catalysts (e.g., anion-exchange resin) have been used for efficient addition reactions of ethanol and ethyl acrylate to yield ethyl 3-ethoxypropionate, highlighting the potential for continuous flow synthesis and catalyst reuse.

Introduction of the Trifluoroacetamido Group

The key step involves acylation of the amino group with trifluoroacetylating agents, commonly ethyl trifluoroacetate, to form the trifluoroacetamido moiety.

Reaction Conditions: Amino esters such as methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride have been reacted with ethyl trifluoroacetate in methanol at room temperature with triethylamine as a base, stirring for 16 hours to form the trifluoroacetamido derivative. This mild condition approach can be adapted for ethyl 3-aminopropanoate derivatives.

Purification: After reaction completion, solvent removal under reduced pressure followed by acidification and extraction into organic solvents such as ethyl acetate facilitates isolation of the trifluoroacetamido product.

Synthesis of Ethyl Trifluoroacetate (Reagent Preparation)

Ethyl trifluoroacetate, a crucial reagent for trifluoroacetylation, can be synthesized by esterification of trifluoroacetic acid with ethanol under acidic catalysis:

Catalyst: Strong acidic cation exchange resins (e.g., D72 resin) catalyze the reaction efficiently at moderate temperatures (40–50°C).

Process: Trifluoroacetic acid and ethanol are reacted with catalyst stirring, followed by distillation to remove water and excess ethanol, yielding ethyl trifluoroacetate with purity above 99.5% after dehydration steps.

Representative Preparation Method for this compound

Based on the integration of the above steps, a plausible preparation method is as follows:

| Step | Procedure | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of ethyl 3-aminopropanoate or derivative | Reaction of ethyl acrylate with ethylamine or suitable amine under nitrogen, catalyzed by trifluoromethanesulfonic acid or anion-exchange resin, 120–160°C, 16–20 h | High yield (>70%) with controlled temperature and catalyst |

| 2 | Acylation with ethyl trifluoroacetate | Stirring in methanol with triethylamine at room temperature for 16 h | High conversion to trifluoroacetamido derivative |

| 3 | Work-up and purification | Solvent removal under reduced pressure, acidification, extraction with ethyl acetate, recrystallization | Product purity >95% achievable |

Research Findings and Analysis

Catalyst Efficiency: Trifluoromethanesulfonic acid as a catalyst provides high selectivity and yield in the addition reaction to form the amino ester intermediate, outperforming traditional acid catalysts due to its strong acidity and stability under reaction conditions.

Reaction Time and Temperature: Elevated temperatures (120–160°C) and prolonged reaction times (16–20 h) are necessary to drive the addition reaction to completion, but mild conditions suffice for the trifluoroacetylation step, preserving the integrity of the ester group.

Purity and Yield: The multi-step process yields the target compound with high purity (>95%) when proper work-up and recrystallization are employed, essential for pharmaceutical applications.

Environmental and Safety Considerations: Use of nitrogen atmosphere and recyclable catalysts enhances safety and environmental friendliness of the process.

Summary Table of Key Parameters

| Parameter | Ethyl 3-aminopropanoate Formation | Trifluoroacetamido Group Introduction | Ethyl Trifluoroacetate Synthesis |

|---|---|---|---|

| Raw Materials | Ethyl acrylate, ethylamine | Ethyl 3-aminopropanoate, ethyl trifluoroacetate | Trifluoroacetic acid, ethanol |

| Catalyst | Trifluoromethanesulfonic acid, anion-exchange resin | Triethylamine (base) | Strong acidic cation exchange resin (D72) |

| Solvent | Anhydrous ethanol | Methanol | Ethanol |

| Temperature | 120–160°C | Room temperature | 40–50°C |

| Reaction Time | 16–20 hours | 16 hours | 20 minutes to several hours |

| Atmosphere | Nitrogen | Ambient or inert | Ambient |

| Yield | >70% | High conversion | >95% purity after distillation |

| Purification | Recrystallization | Extraction and recrystallization | Distillation and dehydration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.